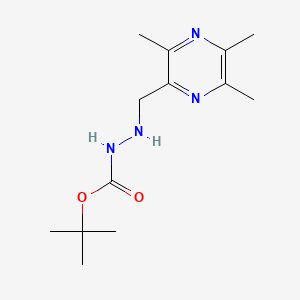

tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate

Description

tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate is a hydrazine-carboxylate derivative featuring a pyrazine core substituted with methyl groups. This compound is structurally characterized by a tert-butoxycarbonyl (Boc)-protected hydrazine moiety linked to a 3,5,6-trimethylpyrazine ring via a methylene bridge. Its synthesis typically involves condensation reactions between Boc-protected hydrazines and substituted pyrazine intermediates under basic conditions, as exemplified in methods for analogous ligustrazine derivatives (e.g., (3,5,6-trimethylpyrazin-2-yl)methyl 2-[(3,5,6-trimethylpyrazin-2-yl)methoxy]benzoate) . The Boc group serves to stabilize the hydrazine during synthesis and can be selectively cleaved under acidic conditions for further functionalization.

Properties

IUPAC Name |

tert-butyl N-[(3,5,6-trimethylpyrazin-2-yl)methylamino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-8-9(2)16-11(10(3)15-8)7-14-17-12(18)19-13(4,5)6/h14H,7H2,1-6H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXUNGWFWAZEJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CNNC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate typically involves multiple steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones with diamines under acidic or basic conditions.

Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Hydrazine Carboxylate Formation: The hydrazine moiety is introduced by reacting the pyrazine derivative with hydrazine hydrate, followed by the addition of tert-butyl chloroformate to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyrazine ring or the hydrazine moiety.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace one of the methyl groups or other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction could lead to partially or fully reduced pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. The hydrazine moiety is known for its biological activity, and derivatives of pyrazine have been studied for their antimicrobial, anticancer, and anti-inflammatory effects.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of Boc-protected hydrazine derivatives with aromatic or heteroaromatic substituents. Key analogues and their distinguishing features include:

Key Research Findings

- Steric Effects : Substituents on the pyrazine ring (e.g., 3,5,6-trimethyl groups) significantly reduce reactivity in cross-coupling reactions compared to unsubstituted pyrazines .

- Boc Deprotection : Acidic cleavage of the Boc group (e.g., HCl/dioxane) proceeds efficiently, enabling downstream functionalization .

- Biological Activity : Pyrazine-hydrazine hybrids show moderate enzyme inhibitory activity, though less potent than peptide-conjugated analogues (e.g., compound 6 in ).

Biological Activity

Chemical Identity and Properties:

tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate, with the CAS Number 2828433-66-3, is a hydrazine derivative characterized by its unique pyrazine moiety. The molecular formula is and it has a molecular weight of 266.34 g/mol. This compound has garnered attention due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H22N4O2 |

| Molecular Weight | 266.34 g/mol |

| CAS Number | 2828433-66-3 |

Neuroprotective Effects

Neuroprotection is another area where hydrazine derivatives have shown promise. A study focused on quinolylnitrones as neuroprotective agents indicated that modifications in the chemical structure could enhance efficacy following ischemic events . Given the structural characteristics of this compound, it may also exhibit neuroprotective properties that could be explored in models of neuronal injury.

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in the treatment of neurodegenerative diseases such as Alzheimer's. Research on related pyrazine compounds has shown their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential for maintaining cholinergic function . The potential of this compound to act as a cholinesterase inhibitor could be an important avenue for future research.

Case Study: Pyrazine Derivatives in Antiviral Therapy

A notable study examined the antiviral effects of T-1106 against YFV. The compound exhibited high bioavailability and significant therapeutic effects when administered at various dosages. This highlights the potential for similar compounds to provide therapeutic benefits against viral infections .

Research Findings: Structure Activity Relationship (SAR)

Research into the SAR of hydrazine derivatives has indicated that modifications in the pyrazine ring can significantly alter biological activity. For example, substituents at specific positions on the pyrazine ring can enhance or diminish inhibitory effects on cholinesterases and other targets . Understanding these relationships will be crucial for optimizing the biological activity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.